(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1864063-28-4
VCID: VC3405190
InChI: InChI=1S/C6H10N4O.ClH/c11-4-5-3-10(9-8-5)6-1-7-2-6;/h3,6-7,11H,1-2,4H2;1H
SMILES: C1C(CN1)N2C=C(N=N2)CO.Cl
Molecular Formula: C6H11ClN4O
Molecular Weight: 190.63 g/mol

(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride

CAS No.: 1864063-28-4

Cat. No.: VC3405190

Molecular Formula: C6H11ClN4O

Molecular Weight: 190.63 g/mol

* For research use only. Not for human or veterinary use.

(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride - 1864063-28-4

Specification

CAS No. 1864063-28-4
Molecular Formula C6H11ClN4O
Molecular Weight 190.63 g/mol
IUPAC Name [1-(azetidin-3-yl)triazol-4-yl]methanol;hydrochloride
Standard InChI InChI=1S/C6H10N4O.ClH/c11-4-5-3-10(9-8-5)6-1-7-2-6;/h3,6-7,11H,1-2,4H2;1H
Standard InChI Key HEMLJVWFJJNNSB-UHFFFAOYSA-N
SMILES C1C(CN1)N2C=C(N=N2)CO.Cl
Canonical SMILES C1C(CN1)N2C=C(N=N2)CO.Cl

Introduction

Chemical Identity and Structure

(1-Azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride is a small molecule heterocyclic compound containing both azetidine and triazole functional groups. The compound's key identifiers and physical properties are summarized in Table 1.

Table 1: Chemical Identifiers and Physical Properties

ParameterValue
CAS Number1864063-28-4
Molecular FormulaC6H11ClN4O
Molecular Weight190.63 g/mol
Base Compound InChIInChI=1S/C6H10N4O/c11-4-5-3-10(9-8-5)6-1-7-2-6/h3,6-7,11H,1-2,4H2
Base Compound InChIKeyVUPXRFREZQRQCV-UHFFFAOYSA-N
SMILESOCc1cn(C2CNC2)nn1
Physical StateSolid
Purity (Commercial)Typically 95.0%

The compound features a 1,2,3-triazole ring linked to an azetidine ring at the N1 position of the triazole, with a hydroxymethyl (CH2OH) group at the C4 position of the triazole. The hydrochloride form contains a chloride counterion that improves stability and solubility characteristics compared to the free base form .

Synthesis and Preparation Methods

The synthesis of (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride typically involves a multi-step process. While specific synthetic routes may vary, common approaches leverage click chemistry methodology.

General Synthetic Approach

The synthesis generally involves the following key steps:

  • Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC)

  • Incorporation of the azetidine moiety

  • Conversion to the hydrochloride salt form

Recent advances in solvent-free and one-pot synthesis methods have been developed for similar triazole derivatives, which could potentially be applied to this compound. For instance, ball-milling techniques using Cu/Al2O3 surfaces have shown promise for environmentally friendly synthesis of 1,2,3-triazole derivatives .

Click Chemistry Applications

Click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a preferred method for synthesizing 1,2,3-triazole compounds. The reaction typically employs:

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) as catalyst

  • Sodium ascorbate as reducing agent

  • Various reaction conditions including aqueous medium or solvent-free conditions

For similar triazole compounds, yields using these methods can reach 85-99%, making them highly efficient synthetic pathways that could be applicable to (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride production .

Chemical and Physical Properties

Stability and Reactivity

(1-Azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride demonstrates:

  • Stability under recommended storage conditions

  • No known hazardous decomposition products under normal storage conditions

  • Potential reactivity with strong oxidizing agents

  • Sensitivity to heat, moisture, and ignition sources

The compound should be stored in a cool, dry place away from incompatible substances to maintain its integrity and prevent degradation .

Structural Characteristics

The compound contains several key structural features that contribute to its chemical behavior:

  • The 1,2,3-triazole ring provides aromatic stability and nitrogen atoms that can participate in hydrogen bonding

  • The azetidine ring introduces a strained 4-membered ring system that can influence reactivity and biological activity

  • The hydroxymethyl group offers a site for hydrogen bonding and further chemical modification

  • The hydrochloride salt form enhances water solubility compared to the free base

These structural elements collectively determine the compound's physicochemical properties and potential interactions with biological systems.

Hazard CategoryClassification
Acute Toxicity (Oral)Category 4
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific Target Organ Toxicity - Single ExposureCategory 3 (Respiratory system)

Hazard Statements and Precautionary Measures

Based on its hazard classification, the following hazard statements and precautionary measures apply:

Hazard Statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Related Compounds and Derivatives

Structural Analogs

Several structurally related compounds have been reported:

  • (1-(Azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

    • CAS: 1823247-22-8

    • Molecular Formula: C7H13ClN4O

    • Molecular Weight: 204.66 g/mol

    • Differs by having a methylene bridge between the azetidine and triazole rings

  • (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol

    • Described in synthetic literature as a related triazole derivative

    • Contains a benzyl group instead of an azetidine ring

    • Synthesized using similar click chemistry approaches

    • Reported yield: 85-92%

These structural analogs may share some chemical and biological properties with (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride, providing potential comparative information for researchers.

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